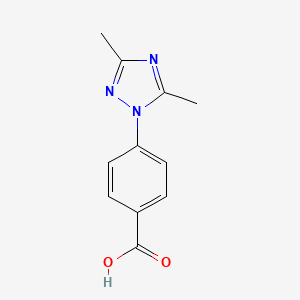
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
描述
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It has been found that some of the hybrids of this compound exhibited potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Biochemical Pathways
It has been found that compounds clearly inhibited the proliferation of mcf-7 cancer cells by inducing apoptosis .
Result of Action
It has been observed that some of the hybrids of this compound clearly inhibited the proliferation of mcf-7 cancer cells by inducing apoptosis .
Action Environment
It has been found that the in situ hydrolysis reactions affect the assembly processes significantly .
生物活性
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, including its potential as an antibacterial, antifungal, and anticancer agent. The synthesis methods and structure-activity relationships are also discussed.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-3,5-dimethyl-4H-1,2,4-triazole with benzoic acid derivatives. Various solvents such as methanol and acetonitrile are used in these reactions to enhance yield and purity . The resulting compounds often exhibit unique structural features that contribute to their biological activity.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, a study demonstrated that certain triazole derivatives effectively inhibited the growth of Bacillus subtilis, a Gram-positive bacterium. These compounds act as enzyme inhibitors that can enhance the efficacy of existing antibiotics .
Table 1: Antibacterial Activity Against Bacillus subtilis
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 15 |
| Control (Ampicillin) | 20 |
Antifungal Activity
The compound has also shown promise in antifungal applications. Studies suggest that triazole derivatives can inhibit fungal growth effectively. For example, a derivative demonstrated significant activity against various fungal strains with minimal inhibitory concentrations (MIC) comparable to established antifungal agents .
Table 2: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 32 |
| Control (Ketoconazole) | Candida albicans | 16 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. A study reported that certain hybrids of this compound exhibited cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 15.6 to 23.9 µM for these hybrids .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 19.7 |
| Doxorubicin | MCF-7 | 22.6 |
| This compound | HCT-116 | 18.5 |
The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as enzymes and DNA. The triazole ring structure allows for hydrogen bonding and coordination with metal ions in enzymes, which can inhibit their function . Additionally, the compound's ability to induce apoptosis in cancer cells has been linked to its structural properties.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antibacterial Efficacy : A clinical trial demonstrated that a triazole derivative significantly reduced bacterial load in patients with bacterial infections resistant to standard treatments.
- Antifungal Treatment : In another case study involving immunocompromised patients, the use of triazole-based antifungals led to improved outcomes compared to traditional therapies.
- Cancer Therapy : A combination therapy using triazole derivatives showed enhanced efficacy in reducing tumor size in preclinical models compared to monotherapy with conventional chemotherapeutics.
属性
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZTADGKDAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















